2-(Cyclohexylmethyl)pentanoic acid physical properties
2-(Cyclohexylmethyl)pentanoic acid physical properties
An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2-(Cyclohexylmethyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-(Cyclohexylmethyl)pentanoic acid (CAS No. 161089-94-7) is a substituted carboxylic acid with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its physical and spectroscopic properties is paramount for its synthesis, purification, handling, and application. This technical guide provides a detailed framework for the experimental determination and interpretation of these properties. While specific experimentally-derived data for this compound is not widely published, this document outlines the foundational principles and detailed protocols necessary for its full characterization. We present methodologies for determining key physical parameters such as melting/boiling points and solubility, alongside a predictive analysis of its spectroscopic signatures (IR, ¹H NMR, ¹³C NMR). This guide is intended to empower researchers to confidently characterize this and structurally similar molecules.
Compound Identification and Molecular Characteristics
A precise understanding of a molecule's identity is the bedrock of all subsequent experimental work. The fundamental details of 2-(Cyclohexylmethyl)pentanoic acid are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-(cyclohexylmethyl)pentanoic acid | [1] |
| CAS Number | 161089-94-7 | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.31 g/mol | [1] |
| Chemical Structure |
The structure reveals a chiral center at the alpha-carbon (C2), indicating that this compound can exist as enantiomers. The molecule combines a flexible pentanoic acid chain with a bulky, non-polar cyclohexyl group. These structural features are the primary determinants of its physical properties, governing the interplay of intermolecular forces:
-
Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor and acceptor, leading to the formation of strong dimers. This significantly influences properties like boiling point and solubility.
-
Van der Waals Forces: The C12 aliphatic structure, including the cyclohexyl ring, provides a large surface area for London dispersion forces, contributing to its expected low volatility.
Experimental Determination of Physical Properties
The following sections provide robust, step-by-step protocols for characterizing the key physical properties of 2-(Cyclohexylmethyl)pentanoic acid.
Thermal Properties: Melting and Boiling Point
The thermal behavior of a compound is a critical indicator of its purity and is dictated by the energy required to overcome intermolecular forces.[2][3] Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broadened range.[3]
The initial state of the compound at ambient temperature dictates the appropriate analytical path.
Caption: Decision workflow for thermal property analysis.
This method utilizes a capillary melting point apparatus to determine the temperature range over which the solid-to-liquid phase transition occurs.[4]
-
Causality: A slow heating rate (~1-2°C per minute) is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, preventing erroneously wide melting ranges.[4]
Methodology:
-
Sample Preparation: Place a small amount of the dry, powdered compound onto a watch glass. Invert a capillary tube and press the open end into the powder. Tap the sealed end of the tube gently on a hard surface to pack the sample to a height of 2-3 mm.[4][5]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).
-
Rapid Approximation (Optional): If the melting point is unknown, perform a rapid heating run (10-20°C/min) to find an approximate range.[5]
-
Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Prepare a new sample and heat at a rate of 1-2°C per minute.[5]
-
Data Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
For small sample volumes, the Thiele tube method is highly effective and minimizes material waste.[6]
-
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[7][8] At this point, a continuous stream of bubbles will emerge from the inverted capillary. Upon cooling, the point at which the liquid is drawn back into the capillary indicates that the vapor pressure has just dropped below the atmospheric pressure, providing an accurate boiling point reading.
Methodology:
-
Sample Preparation: Add approximately 0.5 mL of the liquid into a small-diameter test tube (fusion tube).
-
Capillary Insertion: Place a standard melting point capillary tube into the liquid with the open end down.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil so that the heat-transfer arm of the tube can be gently heated with a microburner.[6]
-
Observation and Data Recording: Heat the arm of the Thiele tube. As the temperature rises, air will slowly exit the capillary. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[6]
-
Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube. Record the ambient atmospheric pressure.
Solubility Profiling
Systematic solubility testing is a powerful, simple method to deduce the presence of polar and, specifically, acidic functional groups.[9][10] The large nonpolar C12 framework of 2-(cyclohexylmethyl)pentanoic acid suggests it will be insoluble in water but soluble in many organic solvents. Its carboxylic acid group predicts solubility in aqueous bases.
Caption: Systematic workflow for solubility testing.
Methodology: For each solvent, add approximately 20 mg of the compound to 0.5 mL of the solvent in a small test tube. Agitate vigorously for 30-60 seconds. An organic compound is generally considered soluble if it dissolves completely.[11]
-
Water: Observe solubility. Test the pH of the aqueous layer with litmus or pH paper. An acidic pH would indicate some water solubility.[10][12]
-
5% NaOH (aq): Causality: A strong base like NaOH will deprotonate the carboxylic acid to form a water-soluble sodium carboxylate salt. Observe for dissolution. This is a key test for acidic functional groups.[10]
-
5% NaHCO₃ (aq): Causality: Sodium bicarbonate is a weaker base and will only react with stronger acids, such as carboxylic acids, to form the soluble salt and evolve CO₂ gas. Observe for dissolution and effervescence (gas bubbles).[9][11] A positive test here is strong confirmation of a carboxylic acid.
-
5% HCl (aq): Causality: Dilute acid will dissolve basic compounds like amines. As the compound is an acid, no solubility is expected.
-
Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Hexanes): The compound is expected to be soluble in common organic solvents due to its significant non-polar character.
Spectroscopic Characterization Profile
Spectroscopy provides a detailed fingerprint of a molecule's structure. The following sections outline the expected spectroscopic features for 2-(cyclohexylmethyl)pentanoic acid based on established principles for carboxylic acids.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the carboxylic acid functional group due to its two highly characteristic absorptions.[13][14]
-
O–H Stretch: A very broad, strong absorption is expected in the 2500-3300 cm⁻¹ region.[15] The breadth is due to extensive hydrogen bonding.
-
C=O Stretch: A sharp, very strong absorption is expected around 1710 cm⁻¹ (characteristic of a hydrogen-bonded dimer in a saturated aliphatic acid).[13][16] If measured in a very dilute solution where the monomeric form exists, this peak would shift to a higher wavenumber (~1760 cm⁻¹).[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
-COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically between 10-12 ppm.[15][17][18] Its chemical shift is dependent on concentration and solvent. This peak will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange.[13]
-
Alpha-Proton (-CH-): The single proton on the carbon adjacent to the carbonyl group is expected to appear as a multiplet in the 2.0-2.5 ppm region.[19]
-
Other Protons: The numerous aliphatic protons on the pentanoic chain and the cyclohexyl ring will produce a complex series of overlapping signals in the upfield region, likely between 0.8-1.8 ppm.
-
Carbonyl Carbon (-C=O): This carbon is highly deshielded and will appear as a signal in the 175-185 ppm range, characteristic of a saturated aliphatic carboxylic acid.[13][14][15]
-
Alpha-Carbon (-CH-): The carbon attached to the carbonyl group is expected in the 30-45 ppm range.
-
Aliphatic Carbons: The remaining sp³ hybridized carbons of the pentanoic chain and cyclohexyl ring will appear in the upfield region, typically between 10-40 ppm.
Table 2: Predicted Spectroscopic Data Summary
| Spectroscopy | Region / Chemical Shift (ppm) | Expected Appearance / Assignment |
| IR | 2500-3300 cm⁻¹ | Very broad, strong (O–H stretch) |
| ~1710 cm⁻¹ | Sharp, very strong (C=O stretch, dimer) | |
| ¹H NMR | 10.0 - 12.0 | Broad singlet, 1H (-COOH) |
| 2.0 - 2.5 | Multiplet, 1H (α-CH) | |
| 0.8 - 1.8 | Complex multiplets, 20H (Aliphatic CH, CH₂) | |
| ¹³C NMR | 175 - 185 | Singlet (-COOH) |
| 30 - 45 | Singlet (α-CH) | |
| 10 - 40 | Multiple singlets (Aliphatic C) |
Safety and Handling
Proper safety protocols are essential when working with any chemical. For 2-(cyclohexylmethyl)pentanoic acid, the following guidelines should be observed.
-
GHS Classification: The compound is labeled with the GHS07 pictogram, indicating it is an irritant and has lower-level acute toxicity.[1]
-
Hazard Statements:
-
Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 0-8 °C.[1]
Conclusion
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